molecular formula C14H17NO3 B3002435 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid CAS No. 1547001-57-9

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B3002435
CAS No.: 1547001-57-9
M. Wt: 247.294
InChI Key: JPXXAKNPXAGWFV-UHFFFAOYSA-N
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Description

5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is a chemical building block based on the indole-2-carboxylic acid scaffold, which is recognized in medicinal chemistry for its versatility in drug discovery research. The core indole-2-carboxylic acid structure is known to function as a metal-binding group, capable of chelating divalent cations like Mg²⁺, a property that is crucial for the development of inhibitors for metalloenzymes . This mechanism is central to the activity of several approved antiviral drugs and is a key focus in the design of novel therapeutic agents . While specific data on this exact compound is limited, its structural features align with ongoing research into HIV-1 integrase strand transfer inhibitors (INSTIs). Studies have demonstrated that indole-2-carboxylic acid derivatives can inhibit the strand transfer process of HIV-1 integrase by chelating the two Mg²⁺ ions within the enzyme's active site . The ethoxy and alkyl substituents on the indole core may be explored to optimize π-stacking interactions with viral DNA and enhance pharmacokinetic properties . Beyond antiviral applications, the indole-2-carboxylic acid scaffold is also investigated in neuroscience. Related indole derivatives have shown promising multifunctional profiles, including neuroprotective effects against oxidative stress, the ability to inhibit iron-induced lipid peroxidation, and monoamine oxidase-B (MAO-B) inhibitory activity, suggesting potential for neurodegenerative disease research . This compound is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-ethoxy-1-ethyl-3-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-4-15-12-7-6-10(18-5-2)8-11(12)9(3)13(15)14(16)17/h6-8H,4-5H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXXAKNPXAGWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)OCC)C(=C1C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is commonly used for the preparation of various indole derivatives.

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to receptors and enzymes, leading to various biological responses .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • 5-Ethoxy vs. Molecular formula: C₁₁H₁₁NO₃ . 5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid: The ethoxy group (larger and more lipophilic than methoxy) may improve membrane permeability but reduce solubility in polar solvents. Molecular formula: C₁₄H₁₇NO₃ (inferred from ) .
  • 5-Ethoxy vs. 5-Chloro Derivatives

    • 5-Chloro-3-alkyl-1H-indole-2-carboxylic acids : Chlorine (electron-withdrawing) at position 5 increases the acidity of the carboxylic acid group (pKa ~2.5–3.0) compared to ethoxy derivatives (pKa ~4.0–4.5). This affects reactivity in coupling reactions .
    • 7-Chloro-3-methyl-1H-indole-2-carboxylic acid : Chlorine at position 7 alters steric interactions in binding assays, reducing affinity for certain receptors compared to 5-substituted analogs .

Positional Isomerism and Functional Group Orientation

  • Carboxylic Acid Position
    • 5-Ethoxy-2-ethyl-1-methyl-1H-indole-3-carboxylic acid : Carboxylic acid at position 3 (vs. position 2) creates distinct hydrogen-bonding patterns. This positional change can significantly alter interactions with biological targets .
    • Methyl 5-fluoro-1H-indole-2-carboxylate : Fluorine at position 5 and esterification of the carboxylic acid (position 2) reduce polarity, enhancing bioavailability compared to free carboxylic acids .

Data Tables: Key Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Data Reference ID
5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid C₁₄H₁₇NO₃ 263.29 5-OEt, 1-Et, 3-Me, 2-COOH N/A (synthesis inferred)
5-Methoxy-3-methyl-1H-indole-2-carboxylic acid C₁₁H₁₁NO₃ 205.21 5-OMe, 3-Me, 2-COOH SMILES: CC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
5-Chloro-3-propionyl-1H-indole-2-carboxylate C₁₃H₁₂ClNO₃ 265.69 5-Cl, 3-COCH₂CH₃, 2-COOEt Mp: 187–189°C; ¹H NMR reported
7-Chloro-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈ClNO₂ 209.63 7-Cl, 3-Me, 2-COOH CAS: 16381-48-9; R&D use only

Biological Activity

5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid (CAS No. 1547001-57-9) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives, including 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid, are widely studied for their potential therapeutic applications due to their varied biological activities such as antiviral, anti-inflammatory, and anticancer properties. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .

The biological activity of 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid is primarily mediated through its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors involved in signaling pathways that regulate cellular processes.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory conditions .
MechanismDescription
Receptor BindingInteraction with cell surface receptors affecting signaling pathways
Enzyme InhibitionInhibition of enzymes involved in metabolic processes

Antiviral Properties

Research indicates that indole derivatives exhibit antiviral activity by interfering with viral replication processes. The specific mechanisms include inhibition of viral enzyme activity and modulation of host immune responses .

Anti-inflammatory Effects

5-Ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid has demonstrated anti-inflammatory properties in preclinical studies. It reduces the production of pro-inflammatory cytokines and mediates pathways involved in inflammation.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation. Various studies have reported its effectiveness against different cancer cell lines, suggesting a potential role in cancer therapy.

Case Studies

Case Study 1: Anticancer Activity
In a study investigating the anticancer effects of indole derivatives, 5-ethoxy-1-ethyl-3-methyl-1H-indole-2-carboxylic acid was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation with an IC50 value comparable to established chemotherapeutic agents .

Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory effects of this compound in a murine model of inflammation. The treatment group exhibited reduced inflammation markers compared to controls, supporting its potential as an anti-inflammatory agent.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications on the indole ring significantly influence the biological activity of derivatives. Substituents at specific positions enhance or diminish the compound's efficacy against targeted biological pathways .

Table 2: SAR Insights

Substituent PositionEffect on Activity
C2Enhances receptor binding affinity
C3Modulates enzyme inhibition potency
C4Influences cytotoxic effects on cancer cells

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